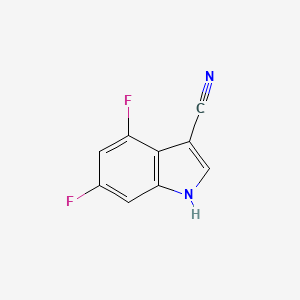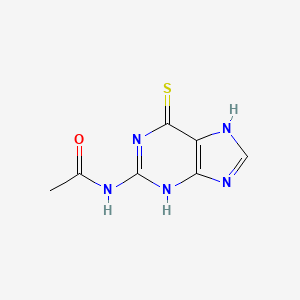
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide: is a chemical compound with a molecular formula of C7H7N5OS It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide typically involves the reaction of guanine derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropurine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By binding to these enzymes, the compound can inhibit their activity, leading to a disruption of cellular processes. This mechanism is particularly relevant in its potential antiviral and anticancer applications, where the inhibition of nucleic acid synthesis can prevent the replication of viruses and the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: This compound shares a similar purine structure but differs in the substituent groups attached to the purine ring.
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide: This compound has a benzothiazole ring instead of a purine ring, but it also contains a sulfanylidene group.
Uniqueness: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is unique due to its specific combination of a purine ring with a sulfanylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6432-55-9 |
|---|---|
Molekularformel |
C7H7N5OS |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |
InChI-Schlüssel |
FVCDDDCJIQMYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=S)C2=C(N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


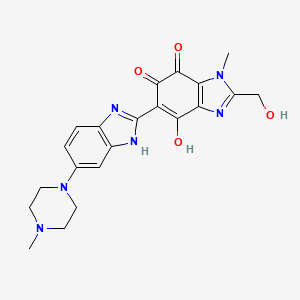
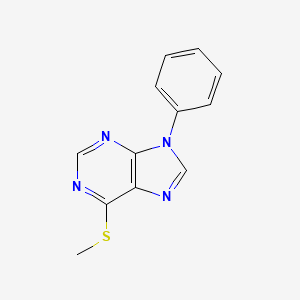
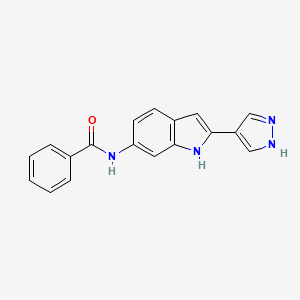
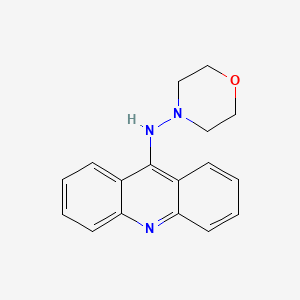

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
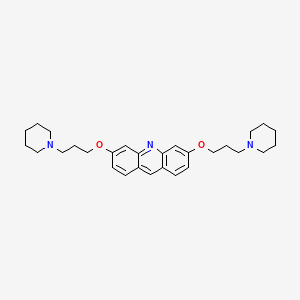
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
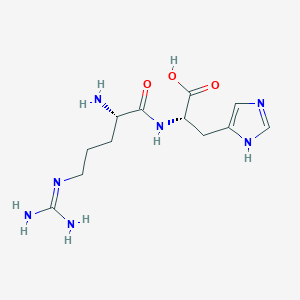
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
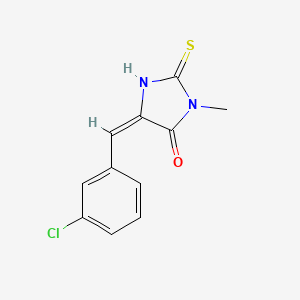
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

